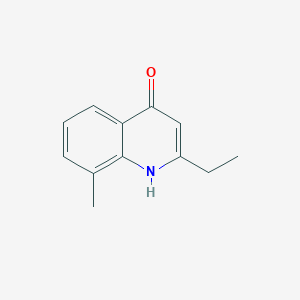![molecular formula C10H20N2O B13183557 4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)
4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol is an organic compound with the molecular formula C10H19NO It is a derivative of piperidine, featuring a cyclopropyl group and an aminomethyl group attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol typically involves multiple steps. One common method starts with the reaction of cyclopropylamine with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The intermediate products are then further reacted to introduce the aminomethyl group and the hydroxyl group at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Reaction Setup: Using large reactors with precise temperature and pressure control.
Catalysis: Employing efficient catalysts to speed up the reaction.
Purification: Utilizing techniques like distillation, crystallization, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclopropyl ring.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group may also play a role in stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Aminomethyl)cyclopropylmethanol: Shares the aminomethyl and cyclopropyl groups but lacks the piperidine ring.
3-Methylpiperidin-4-ol: Contains the piperidine ring and hydroxyl group but lacks the aminomethyl and cyclopropyl groups.
Uniqueness
4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol is unique due to the combination of its structural features. The presence of both the cyclopropyl and aminomethyl groups on the piperidine ring provides distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
4-[1-(aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C10H20N2O/c1-8-6-12-5-4-10(8,13)9(7-11)2-3-9/h8,12-13H,2-7,11H2,1H3 |
InChI-Schlüssel |
DMNWVMFOJATZEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCC1(C2(CC2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


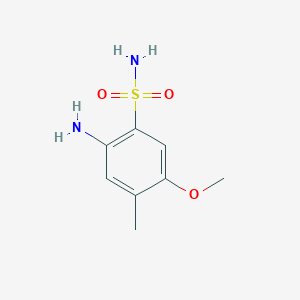


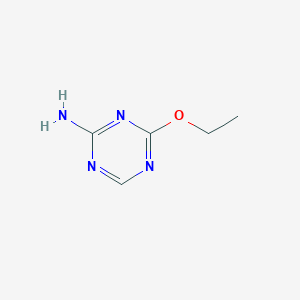
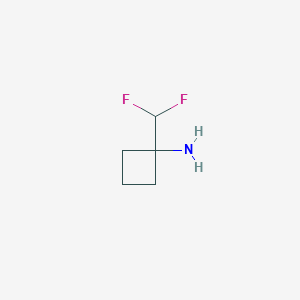
![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B13183499.png)

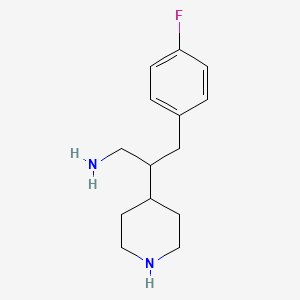
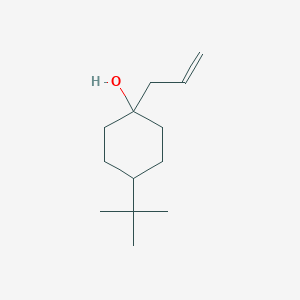
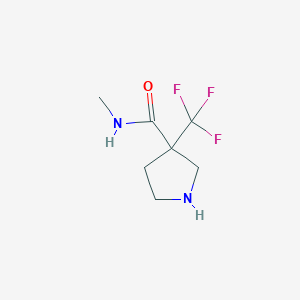
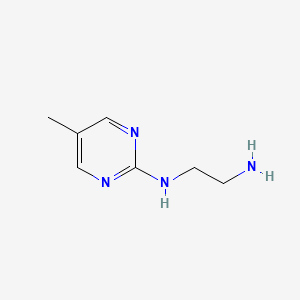
![1-[1-(Aminomethyl)cyclobutyl]-2-methylpropan-1-one](/img/structure/B13183532.png)

